2-(4-((4-((tert-butoxycarbonyl)amino)-1H-pyrazol-1-yl)methyl)phenyl)acetic acid
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Overview
Description
2-(4-((4-((tert-butoxycarbonyl)amino)-1H-pyrazol-1-yl)methyl)phenyl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-((tert-butoxycarbonyl)amino)-1H-pyrazol-1-yl)methyl)phenyl)acetic acid typically involves multiple steps. One common method includes the protection of an amine group with a Boc group, followed by the formation of the pyrazole ring and subsequent attachment to a phenylacetic acid moiety. The reaction conditions often involve the use of bases such as sodium hydroxide or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-((tert-butoxycarbonyl)amino)-1H-pyrazol-1-yl)methyl)phenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Sodium borohydride is commonly used for the reduction of this compound to its corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the Boc-protected amine site.
Common Reagents and Conditions
Common reagents include di-tert-butyl dicarbonate for Boc protection, and trifluoroacetic acid for Boc deprotection . Reaction conditions often involve ambient temperatures and the use of solvents like dichloromethane or methanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
2-(4-((4-((tert-butoxycarbonyl)amino)-1H-pyrazol-1-yl)methyl)phenyl)acetic acid is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: This compound is explored for its potential therapeutic properties.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-(4-((4-((tert-butoxycarbonyl)amino)-1H-pyrazol-1-yl)methyl)phenyl)acetic acid involves the interaction of its functional groups with molecular targets. The Boc group protects the amine during reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various biological targets, influencing pathways such as enzyme activity and protein binding .
Comparison with Similar Compounds
Similar Compounds
2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid: Similar in structure but lacks the pyrazole ring.
tert-Butyl 4-cyanobenzylcarbamate: Contains a Boc-protected amine but differs in the aromatic substituent.
Boc-Dap-OH: Another Boc-protected amino acid derivative.
Uniqueness
What sets 2-(4-((4-((tert-butoxycarbonyl)amino)-1H-pyrazol-1-yl)methyl)phenyl)acetic acid apart is its combination of a Boc-protected amine with a pyrazole ring and phenylacetic acid moiety. This unique structure allows for diverse reactivity and applications in various fields of research and industry .
Properties
Molecular Formula |
C17H21N3O4 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[4-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]methyl]phenyl]acetic acid |
InChI |
InChI=1S/C17H21N3O4/c1-17(2,3)24-16(23)19-14-9-18-20(11-14)10-13-6-4-12(5-7-13)8-15(21)22/h4-7,9,11H,8,10H2,1-3H3,(H,19,23)(H,21,22) |
InChI Key |
JBQGNFJWRCYOJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(N=C1)CC2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
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